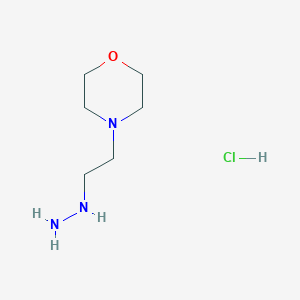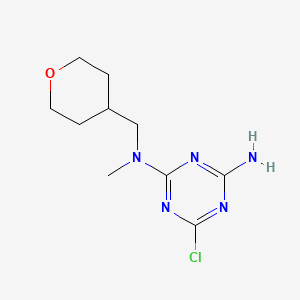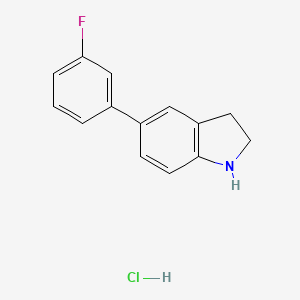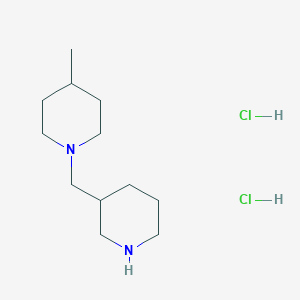
1-(2-Morpholinoethyl)hydrazine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines, which includes 1-(2-Morpholinoethyl)hydrazine hydrochloride, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 1-(2-Morpholinoethyl)hydrazine hydrochloride consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
Morpholines, including 1-(2-Morpholinoethyl)hydrazine hydrochloride, can be synthesized from 1,2-amino alcohols and related compounds . The process involves a sequence of coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Morpholinoethyl)hydrazine hydrochloride include a molecular weight of 181.66 g/mol. More detailed properties like melting point, boiling point, density, etc., are not available in the retrieved resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Dihydropyrimidine Derivatives
This compound has been used in the synthesis of dihydropyrimidine-2,4 (1H, 3 H)-dione derivatives . These derivatives have been evaluated for their in vitro cytotoxic properties . The compound was used to form the corresponding dihydropyrimidine-2,4 (1H, 3 H)-dione derivatives via de-Boc and cyclization reaction .
Protein Chemical Synthesis
Protein or peptide hydrazides, such as “1-(2-Morpholinoethyl)hydrazine hydrochloride”, have been used as key intermediates for different synthesis and modification purposes in protein chemical synthesis . They have been used in hydrazide-based native chemical ligation (NCL), which significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .
Synthesis of Indole Derivatives
This compound can also be used in the synthesis of indole derivatives . Indole derivatives have a wide range of applications in the pharmaceutical industry, including as precursors for the synthesis of various drugs .
Anticancer Applications
The dihydropyrimidine-2,4 (1H, 3 H)-dione derivatives synthesized using “1-(2-Morpholinoethyl)hydrazine hydrochloride” have shown anticancer activity against various cancer cell lines . This makes it a valuable compound in the development of new anticancer drugs .
Antiviral Applications
Compounds synthesized using “1-(2-Morpholinoethyl)hydrazine hydrochloride” have shown high activity against HIV-1 . This suggests potential applications of this compound in the development of new antiviral drugs .
Antibacterial and Antifungal Applications
The dihydropyrimidine-2,4 (1H, 3 H)-dione derivatives synthesized using “1-(2-Morpholinoethyl)hydrazine hydrochloride” have found a wide range of biological applications as antibacterial and antifungal agents .
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c7-8-1-2-9-3-5-10-6-4-9;/h8H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYPIDQPGBWBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholinoethyl)hydrazine hydrochloride | |
CAS RN |
2154-23-6 | |
| Record name | Morpholine, 4-(2-hydrazinylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)









![Methyl 1-{thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxylate](/img/structure/B1456222.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)